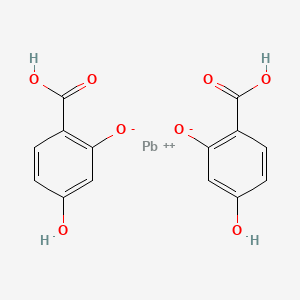
Lead bis(2,4-dihydroxybenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead bis(2,4-dihydroxybenzoate) is an organometallic compound with the molecular formula C₁₄H₁₀O₈Pb. It is a coordination complex where lead is bonded to two 2,4-dihydroxybenzoate ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lead bis(2,4-dihydroxybenzoate) can be synthesized through a reaction between lead(II) acetate and 2,4-dihydroxybenzoic acid in an aqueous medium. The reaction typically involves dissolving lead(II) acetate in water and then adding 2,4-dihydroxybenzoic acid under constant stirring. The mixture is heated to facilitate the reaction, and the product precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain pure lead bis(2,4-dihydroxybenzoate) .
Industrial Production Methods
While specific industrial production methods for lead bis(2,4-dihydroxybenzoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, concentration, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Lead bis(2,4-dihydroxybenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can convert lead bis(2,4-dihydroxybenzoate) to lead metal and other reduced forms of the ligands.
Substitution: The 2,4-dihydroxybenzoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using chelating agents or other metal salts.
Major Products Formed
Oxidation: Lead oxides and oxidized organic by-products.
Reduction: Lead metal and reduced organic compounds.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Lead bis(2,4-dihydroxybenzoate) has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other lead-based coordination complexes and materials.
Biology: The compound’s interactions with biological molecules are studied to understand its potential toxicity and biological activity.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of lead bis(2,4-dihydroxybenzoate) involves its ability to coordinate with other molecules through its lead center and the hydroxyl groups of the 2,4-dihydroxybenzoate ligands. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lead bis(2,3-dihydroxybenzoate): Similar structure but with different hydroxyl group positions.
Lead bis(2,5-dihydroxybenzoate): Another isomer with hydroxyl groups at different positions.
Lead bis(3,4-dihydroxybenzoate): Different isomer with hydroxyl groups at the 3 and 4 positions.
Uniqueness
Lead bis(2,4-dihydroxybenzoate) is unique due to the specific positioning of the hydroxyl groups, which can influence its reactivity and coordination properties. This makes it distinct from other isomers and potentially useful in applications where specific coordination environments are required .
Propriétés
Numéro CAS |
41453-50-3 |
|---|---|
Formule moléculaire |
C14H10O8Pb |
Poids moléculaire |
513 g/mol |
Nom IUPAC |
2-carboxy-5-hydroxyphenolate;lead(2+) |
InChI |
InChI=1S/2C7H6O4.Pb/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,8-9H,(H,10,11);/q;;+2/p-2 |
Clé InChI |
CQGXUYYUUPEUIH-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=C(C=C1O)[O-])C(=O)O.C1=CC(=C(C=C1O)[O-])C(=O)O.[Pb+2] |
Numéros CAS associés |
89-86-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


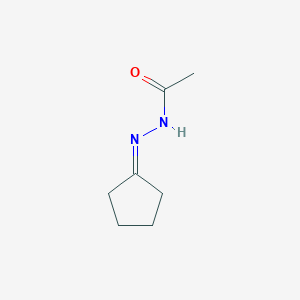
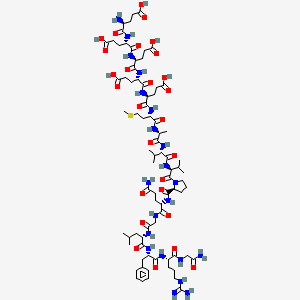
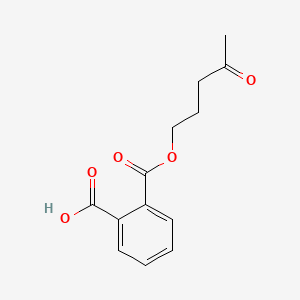
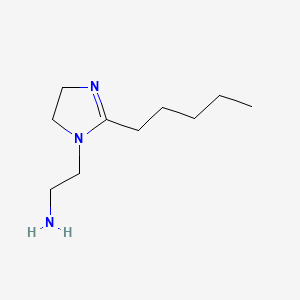
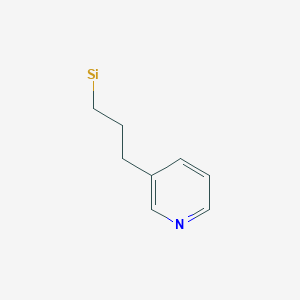
![2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B13827574.png)
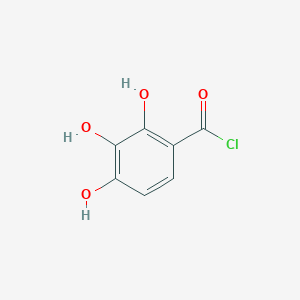

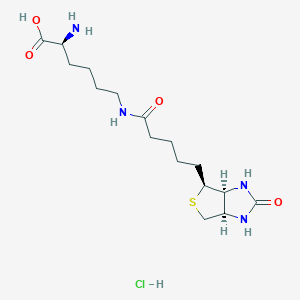
![5-Benzothiazole boronic acid pinacol ester[1073354-91-2]](/img/structure/B13827594.png)
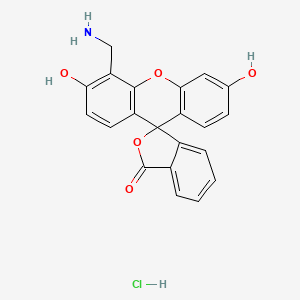
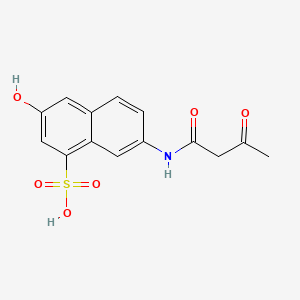
![5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine](/img/structure/B13827626.png)
![Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-](/img/structure/B13827634.png)
